molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2

Methyl benzo[b]thiophene-2-carboxylate

Cat. No.: B1585965
CAS No.: 22913-24-2
M. Wt: 192.24 g/mol
InChI Key: KRRAZMUPVIGDCU-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol . . This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

While the specific mechanism of action for Methyl benzo[b]thiophene-2-carboxylate is not mentioned in the search results, it is noted that compound 12d or 12e interacts with STING protein in the CDN-binding domain by a “U” configuration .

Safety and Hazards

Methyl benzo[b]thiophene-2-carboxylate is classified as an Eye Irritant (2), Skin Irritant (2), and Specific Target Organ Toxicity - Single Exposure (3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Chemical Reactions Analysis

Methyl benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds . Major products formed from these reactions include various substituted benzo[b]thiophene derivatives.

Comparison with Similar Compounds

Methyl benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as benzo[b]thiophene-2-carboxaldehyde, 1-benzothiophen-2-ylmethylamine, and 2-thiophenecarboxaldehyde . These compounds share the benzo[b]thiophene core structure but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its ester functional group, which imparts distinct reactivity and solubility characteristics.

Properties

IUPAC Name

methyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAZMUPVIGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384160
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-24-2
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl benzo[b]thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2-fluorobenzaldehyde (4.44 g, 31.53 mmole), anhydrous triethylamine (2.5 equivalents, 78.83 mmole, 7.976 g, 11 ml) and methyl thioglycolate (1.1 equivalents, 3.681 g, 3.10 ml, 34.68 mmole) and heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 18 hours the reaction mixture was cooled to room temperature and poured onto an ice/water bath (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.136 g (85%) of methyl benzo[b]thiophene-2-carboxylate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl benzo[b]thiophene-2-carboxylate interact with Rhenium(I) to form a complex?

A1: this compound acts as a bidentate ligand, coordinating to the rhenium(I) center through both its oxygen and sulfur atoms. This forms a stable five-membered chelate ring within the complex, as evidenced by the crystal structure of bromidotricarbonyl(this compound-κ2O,S)rhenium(I) reported in the paper [].

Q2: What is the structural characterization of the bromidotricarbonyl(this compound-κ2O,S)rhenium(I) complex?

A2: While the paper focuses on the crystal structures of dinuclear complexes, it describes the synthesis and characterization of bromidotricarbonyl(this compound-κ2O,S)rhenium(I) (compound 4 in the paper) []. Although the specific spectroscopic data and molecular weight are not provided, the paper confirms the successful formation of the complex through its bidentate coordination with rhenium(I) via both oxygen and sulfur atoms.

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